molecular formula C8H12Br2O2 B8470743 5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid CAS No. 67829-45-2

5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid

Cat. No. B8470743
CAS RN: 67829-45-2
M. Wt: 299.99 g/mol
InChI Key: NSNWXAQUDBXCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid is a useful research compound. Its molecular formula is C8H12Br2O2 and its molecular weight is 299.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67829-45-2

Product Name

5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid

Molecular Formula

C8H12Br2O2

Molecular Weight

299.99 g/mol

IUPAC Name

5,5-dibromo-2-propan-2-ylpent-4-enoic acid

InChI

InChI=1S/C8H12Br2O2/c1-5(2)6(8(11)12)3-4-7(9)10/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

NSNWXAQUDBXCSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(Br)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of 7 g of water and 20 g of ethanol were dissolved 1.1 g of sodium hydroxide and 4.6 of the ethyl α-(3.3-dibromoallyl)isovalerate obtained above were added to the above solution. The mixture was stirred at room temperature overnight and, then, refluxed for 3 hours. The reaction mixture was then distilled to remove the ethanol and the residue was made acidic by the addition of dilute hydrochloric acid and extracted with diethyl ether. The ethereal layer was dried over anhydrous magnesium sulfate and the low-boiling fraction was distilled off. By the above procedure there were obtained 3.7 g of α-(3,3-dibromoallyl)isovaleric acid, the NMR spectrum of which is shown below [yield: 88% based on ethyl α-(3,3-dibromoallyl)isovalerate].
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethyl α-(3.3-dibromoallyl)isovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.